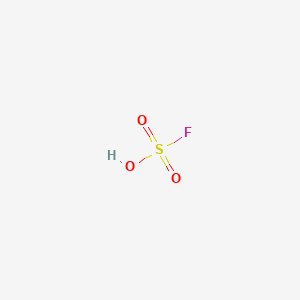
Fluorosulfonic acid
Cat. No. B7768391
Key on ui cas rn:
7789-21-2
M. Wt: 100.07 g/mol
InChI Key: UQSQSQZYBQSBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06706924B2
Procedure details


1.00 g of fluorosulfuric acid (10 mmol) are added to 1.30 g of antimony(V) fluoride (6 mmol) in a 50 ml glass round-bottomed flask under protective gas and the mixture is cooled to 0° C. Then, 380 mg of 4-(2-nitrophenyl)butyronitrile (2 mmol) are added carefully. The mixture heats up to about 50° C. and is stirred for a farther 12 h at room temperature. The mixture is poured on to ice-cold sodium hydroxide solution, stirring is continued for 30 min at room temperature and then extraction is performed with toluene. Largely complete hydrolysis is made possible by the secondary stirring period. The organic phase is dried over sodium sulfate, filtered off and the solvent is distilled off under reduced pressure. The residue is purified by chromatography on silica gel (eluent cyclohexane/ethyl acetate 5:1 v/v). The yield of 5-nitro-3,4-dihydro-1(2H)-naphthalenone is 297 mg with a GC purity of 97% (76% of theoretical value).

Name
antimony(V) fluoride
Quantity
1.3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
S(F)(=O)(=O)[OH:2].[Sb](F)(F)(F)(F)F.[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH2:21][CH2:22][CH2:23][C:24]#N)([O-:14])=[O:13]>>[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:16]=1[CH2:21][CH2:22][CH2:23][C:24]2=[O:2])([O-:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(=O)(=O)F
|
|
Name
|
antimony(V) fluoride
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sb](F)(F)(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
380 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for a farther 12 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
heats up to about 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is poured on to ice-cold sodium hydroxide solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 30 min at room temperature
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Largely complete hydrolysis
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
secondary stirring period
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography on silica gel (eluent cyclohexane/ethyl acetate 5:1 v/v)
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=C2CCCC(C2=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
